

# Spectroscopic Analysis of 1-Bromo-3,5,7-trimethyladamantane: A Technical Guide

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## Compound of Interest

Compound Name:	1-Bromo-3,5,7-trimethyladamantane
Cat. No.:	B196015

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **1-Bromo-3,5,7-trimethyladamantane**. Due to a notable scarcity of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally similar adamantane derivatives. Detailed, generalized experimental protocols for obtaining such data are provided to guide researchers in their analytical endeavors. This guide aims to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of adamantane-based compounds in research and drug development.

## Introduction

**1-Bromo-3,5,7-trimethyladamantane** is a halogenated derivative of adamantane, a rigid, tricyclic hydrocarbon. The unique cage-like structure of the adamantane core imparts exceptional chemical and physical properties, making its derivatives valuable scaffolds in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity, purity, and desired functionality of such compounds.

This document outlines the expected spectroscopic signature of **1-Bromo-3,5,7-trimethyladamantane** and provides standardized methodologies for its characterization.

## Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of **1-Bromo-3,5,7-trimethyladamantane** and known spectral data of related compounds. Experimental verification is required for confirmation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-Bromo-3,5,7-trimethyladamantane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 1.0 - 1.2	Singlet	9H	3 x -CH <sub>3</sub>
~ 1.5 - 1.8	Multiplet	6H	3 x -CH <sub>2</sub> - (axial)
~ 2.0 - 2.2	Multiplet	6H	3 x -CH <sub>2</sub> - (equatorial)

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **1-Bromo-3,5,7-trimethyladamantane**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~ 70 - 75	C	C-Br
~ 45 - 50	CH <sub>2</sub>	6 x -CH <sub>2</sub> -
~ 35 - 40	C	3 x C-CH <sub>3</sub>
~ 30 - 35	CH <sub>3</sub>	3 x -CH <sub>3</sub>

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **1-Bromo-3,5,7-trimethyladamantane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2950 - 2850	Strong	C-H Stretch	Alkane
1465 - 1450	Medium	C-H Bend	Alkane
1380 - 1365	Medium	C-H Bend	Alkane (CH <sub>3</sub> )
600 - 500	Medium-Strong	C-Br Stretch	Alkyl Halide

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **1-Bromo-3,5,7-trimethyladamantane**

m/z	Ion	Notes
256/258	[M] <sup>+</sup>	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine ( <sup>79</sup> Br and <sup>81</sup> Br).
177	[M - Br] <sup>+</sup>	Loss of the bromine atom, likely to be a prominent peak.
Various		Further fragmentation of the adamantly cage.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of adamantane derivatives like **1-Bromo-3,5,7-trimethyladamantane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ) in a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Use a spectrometer with a field strength of 300 MHz or higher.
  - Acquire the spectrum at room temperature.
  - Typical parameters include a  $30^\circ$  pulse width, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Use a spectrometer with a corresponding  $^{13}\text{C}$  frequency (e.g., 75 MHz for a 300 MHz  $^1\text{H}$  instrument).
  - Employ proton decoupling to simplify the spectrum.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
  - A higher number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with  $\sim$ 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

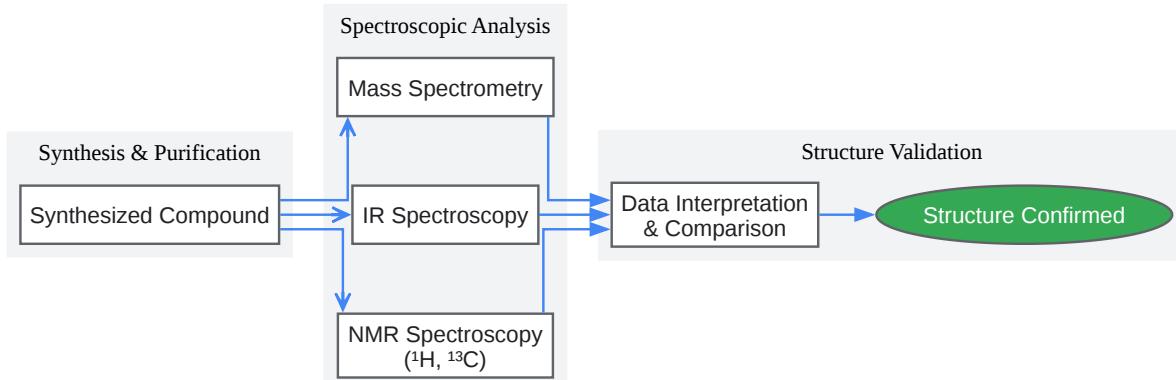
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible for any bromine-containing fragments.[1]

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized adamantine derivative.

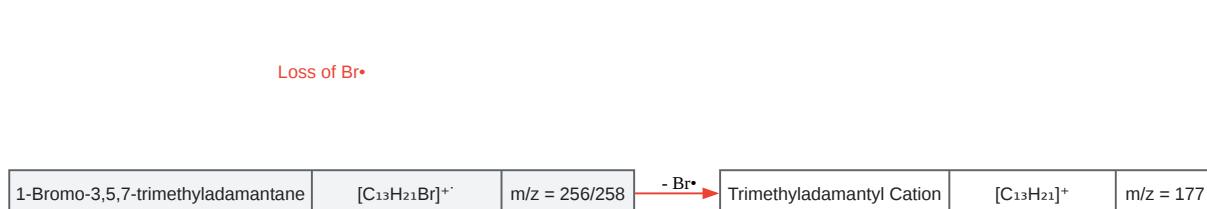


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A logical workflow for the spectroscopic analysis of adamantane derivatives.

## Predicted Mass Spectrum Fragmentation Pathway

This diagram illustrates the expected primary fragmentation pathway for **1-Bromo-3,5,7-trimethyladamantane** in an electron ionization mass spectrometer. The loss of the bromine atom is a common fragmentation for bromoalkanes.[\[2\]](#)[\[3\]](#)[\[4\]](#)



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Predicted primary fragmentation of **1-Bromo-3,5,7-trimethyladamantane**.

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